molecular formula C15H13BrO2 B1524914 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one CAS No. 1081551-66-7

1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one

Cat. No. B1524914
CAS RN: 1081551-66-7
M. Wt: 305.17 g/mol
InChI Key: CMQHOEBIEHMOHJ-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” is also known as “2-Bromo-4’-methoxyacetophenone”. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.071 .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” consists of a bromo group (Br), a methoxy group (OCH3), and a phenyl group (C6H5) attached to an ethanone backbone .

Scientific Research Applications

Exposure Monitoring

The compound 1-(2-methoxyphenyl)piperazine, structurally related to 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one, has been utilized in the biological monitoring of exposure to toluene diisocyanate (TDI), a chemical used in polyurethane manufacture and known for its potent induction of airway diseases. In a study, the biomarker levels of 2,4- and 2,6-toluenediamine in hydrolyzed urine and plasma were evaluated to monitor exposure to TDI. This approach demonstrated strong associations between personal air and biomarker levels, suggesting its usefulness in assessing TDI exposure in practice (Sennbro et al., 2004).

Metabolite Identification

Research into the metabolites of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in humans has identified several major metabolites, including trifluoroacetic acid and N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine. These findings are significant for understanding the metabolism of halothane and its potential hepatotoxicity, as they imply the presence of reactive intermediates and their conjugation to proteins and phospholipids, which may lead to high-molecular-weight covalently bound metabolites in the liver following halothane anesthesia (Cohen et al., 1975).

Environmental Monitoring

Studies have investigated the presence of brominated flame retardants (BFRs) and other phenolic halogenated pollutants in human blood plasma, highlighting the significance of these compounds due to their potential endocrine-disrupting activity. These studies have identified various monocyclic brominated or chlorinated phenol-, guaiacol-, and/or catechol-type compounds in human plasma, providing insights into the presence and potential sources of phenolic halogenated compounds (PHCs) in humans and wildlife (Hovander et al., 2002).

properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-12-7-8-13(14(16)10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQHOEBIEHMOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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